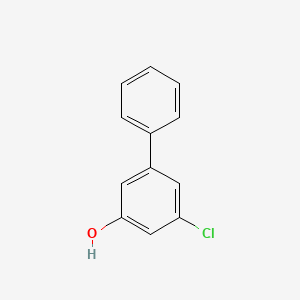

3-Chloro-5-phenylphenol

Description

Contextualization of Halogenated Phenolic Compounds

Halogenated phenolic compounds are a broad class of organic molecules that feature one or more halogen atoms and a hydroxyl group attached to a benzene (B151609) ring. The presence of halogens such as chlorine, bromine, and fluorine can profoundly influence the physicochemical properties of the parent phenol (B47542) molecule, including its acidity, reactivity, and biological activity. nist.govbiomedpharmajournal.org These compounds are studied for their potential as intermediates in organic synthesis and for their own inherent bioactivities. biomedpharmajournal.orgmdpi.com

The introduction of a halogen atom can alter the electron distribution within the aromatic ring, impacting how the molecule interacts with biological targets. nist.gov Research into halogenated phenolic compounds also addresses their environmental presence and persistence, as some of these compounds are metabolites of persistent organic pollutants.

Academic Significance of Biphenylol Frameworks

The biphenylol framework, consisting of two connected phenyl rings with at least one hydroxyl group, serves as a versatile scaffold in the design of new molecules. nih.gov This structural motif allows for the precise spatial arrangement of various functional groups, which is a key aspect of modern drug design and the development of new materials. nih.gov The ability to create libraries of substituted biphenyls through various synthetic strategies enables researchers to systematically explore structure-activity relationships. nih.gov

Synthetic methodologies to create these frameworks are a subject of ongoing research, with techniques like the Ullmann reaction and copper-catalyzed cross-coupling reactions being employed to construct the biphenyl (B1667301) core. nih.gov The resulting polysubstituted imidazolone (B8795221) derivatives, for instance, have been investigated for their potential in treating metabolic disorders. nih.gov

Specific Research Focus on 3-Chloro-5-phenylphenol

While the broader classes of halogenated phenols and substituted biphenylols are subjects of extensive research, specific, in-depth studies on this compound (also known as 5-Chloro-[1,1'-biphenyl]-3-ol) are not widely available in publicly accessible scientific literature. Its chemical structure, featuring a chlorine atom and a phenyl group on the phenolic ring, suggests potential for investigation in areas where halogenated biphenyls have shown promise.

Given the known applications of structurally similar compounds, research on this compound could potentially explore its utility as a fungicide, nematicide, or as an intermediate in the synthesis of more complex molecules. However, at present, detailed research findings, including specific synthesis protocols and biological activity screenings for this particular compound, remain limited. The available information is primarily confined to its basic chemical properties and identifiers.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₂H₉ClO | PubChem nih.gov |

| Molecular Weight | 204.65 g/mol | PubChem nih.gov |

| CAS Number | 75895-54-4 | PubChem nih.gov |

| Monoisotopic Mass | 204.0341926 Da | PubChem nih.gov |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 204.0341926 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 14 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 177 | PubChem nih.gov |

Spectroscopic Data of Related Compounds

| Compound | Spectroscopic Data Type | Key Features | Source |

| 3-Chlorophenol (B135607) | Mass Spectrum (EI) | Peaks at m/z 128 (M+), 99, 73, 63 | NIST WebBook nist.govnist.gov |

| 3-Chlorophenol | IR Spectrum | Bands corresponding to O-H, C-H, C=C, and C-Cl vibrations | NIST WebBook nist.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJLLJXVEWGKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503187 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75895-54-4 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Phenylphenol and Analogous Biphenylols

Direct Halogenation Approaches for Phenylphenols

Direct halogenation of phenylphenols presents a straightforward route to chloro-substituted biphenylols. However, achieving regioselectivity is a significant challenge due to the activating and directing effects of the hydroxyl and phenyl groups.

Regioselective Chlorination Strategies

The chlorination of phenol (B47542) and its derivatives typically yields a mixture of ortho- and para-isomers. scientificupdate.com For a substrate like 3-phenylphenol (B1666291), direct chlorination would be expected to produce a complex mixture of products due to multiple activated positions. To overcome this, various strategies have been developed to enhance regioselectivity.

One approach involves the use of specific chlorinating agents and catalysts. For instance, N-chlorosuccinimide (NCS) in conjunction with a thiourea (B124793) catalyst can direct the chlorination to either the ortho or para position with high selectivity. scientificupdate.com By selecting the appropriate catalyst, the electronic and steric environment of the substrate can be modulated to favor a specific isomer. scientificupdate.com Another method utilizes a PIFA/AlCl3 system for the ortho-chlorination of phenols and their ethers, offering a highly regioselective and efficient process. researchgate.net

Mechanochemical methods, such as liquid-assisted grinding with PEG-400, have also been employed for the halogenation of phenols using N-halosuccinimides. beilstein-journals.org This technique can offer high yields and regioselectivity, often favoring the para-isomer, in a shorter reaction time and under milder conditions. beilstein-journals.org For substrates like 4-phenylphenol, electrophilic halogenation has been shown to be selective to the electron-rich aromatic ring, resulting in ortho-bromination relative to the hydroxyl group. beilstein-journals.org

The use of sulfuryl chloride with a metal-organic sulfur co-catalyst has been shown to increase the rate of reaction and enhance the selectivity for para-chlorination in various aromatic substrates, including o-phenylphenol. google.com

Functionalization of Phenolic and Biphenyl (B1667301) Systems

Functionalization of existing phenolic and biphenyl cores is a versatile approach to introduce a variety of substituents, including the chloro and amino groups found in analogs of 3-Chloro-5-phenylphenol.

Mannich Reactions for Aminomethylated Biphenylols

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound, such as a phenol. wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the phenolic substrate. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. wikipedia.org

For phenolic substrates, the aminomethylation generally occurs at the ortho position relative to the hydroxyl group. researchgate.net A study on the Mannich reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde (B43269) and various secondary amines demonstrated the successful synthesis of novel aminomethylated 3-chlorobiphenyl-4-ols in good yields. researchgate.netbch.ro The reactions were carried out in ethanol (B145695) at room temperature over several days. researchgate.netbch.ro

| Starting Phenol | Amine | Product | Yield (%) |

| 2-chloro-4-phenylphenol | Piperidine | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | 70-90 (isolated) |

| 2-chloro-4-phenylphenol | 1-Phenylpiperazine | 3-Chloro-5-((4-phenylpiperazin-1-yl)methyl)biphenyl-4-ol | 50-60 (isolated) |

| 2-chloro-4-phenylphenol | 1-(Pyridin-2-yl)piperazine | 3-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)biphenyl-4-ol | 50-60 (isolated) |

Table 1: Examples of Mannich Reactions on a Chlorinated Phenylphenol Substrate. researchgate.net

The development of asymmetric Mannich reactions, often employing organocatalysts, has allowed for the synthesis of enantiomerically enriched amino ketones and related compounds. nii.ac.jp

Hydrodechlorination of Polychlorophenols as Precursors

Polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs) are widespread environmental pollutants. nih.gov The biodegradation of PCBs can lead to the formation of various hydroxylated and chlorinated biphenyls. colab.ws For instance, the metabolism of certain PCB congeners can introduce a hydroxyl group onto the biphenyl core. nih.gov

While primarily studied in the context of environmental degradation, the enzymatic or chemical transformation of polychlorinated aromatic compounds could potentially be harnessed for synthetic purposes. science.gov The selective removal of chlorine atoms (hydrodechlorination) from a more highly chlorinated biphenylol could, in principle, lead to a desired, less chlorinated product like this compound. However, controlling the regioselectivity of such a process would be a significant synthetic challenge.

Emerging Synthetic Pathways for Substituted Biphenylols

Research continues to uncover novel methods for the synthesis of substituted biphenylols, driven by their importance in medicinal chemistry and materials science. sci-hub.se One area of innovation is the development of new cross-coupling reactions and the use of novel organometallic reagents.

A recent development is the synthesis and application of cyclic diaryl λ3-chloranes. acs.org These hypervalent chlorine compounds can serve as precursors to arynes, which are highly reactive intermediates. The reaction of these arynes with phenols can lead to the ortho-arylation of the phenol, providing a metal-free method for constructing the biphenyl linkage. acs.org

Furthermore, advancements in the synthesis of polyimide precursors have led to the development of new diamine monomers based on biphenyl structures, such as 2,2'-dimethacryloyloxy-4,4'-diaminobiphenyl. researchgate.net While not directly producing biphenylols, these methods highlight the ongoing efforts to create complex and functionalized biphenyl systems.

Chemical Transformations and Derivatization Chemistry of 3 Chloro 5 Phenylphenol

Electrophilic Aromatic Substitution Patterns in Halogenated Phenols

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. researchgate.net In halogenated phenols like 3-Chloro-5-phenylphenol, the substitution pattern is directed by the combined electronic effects of the hydroxyl (-OH), halogen (-Cl), and phenyl (-C₆H₅) groups.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

Phenyl Group (-C₆H₅): The phenyl group is a weakly activating group and is also ortho, para-directing.

In the this compound molecule, the hydroxyl group is at position 1, the chlorine at position 3, and the phenyl group at position 5. The positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6.

Position 2: Activated by the hydroxyl group (ortho) and the phenyl group (ortho), but sterically hindered and electronically deactivated by the adjacent chlorine atom.

Position 4: Activated by the hydroxyl group (para) and the phenyl group (para), and meta to the chloro group.

Position 6: Activated by the hydroxyl group (ortho) and meta to the other two substituents.

Considering these directing effects, electrophilic attack is most likely to occur at positions 2, 4, and 6, which are activated by the hydroxyl group. The precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions. For instance, halogenation reactions on similar aromatic rings have been shown to proceed at positions activated by existing substituents. rit.edu

Derivatization for Analytical and Synthetic Applications

The phenolic hydroxyl group is the primary site for derivatization reactions, which are crucial for both enhancing analytical detection and for creating new molecules with altered properties. Such reactions are widely used for various chlorophenols and phenylphenols. acs.orgresearchgate.net

Esterification of the phenolic hydroxyl group is a common strategy to increase the volatility and thermal stability of the compound for analysis by gas chromatography (GC) or to introduce a fluorescent tag for high-performance liquid chromatography (HPLC). This transformation also serves as a key step in multi-step organic syntheses.

Common derivatization techniques include acetylation and chloroacetylation. For example, chlorophenols can be acetylated in situ using acetic anhydride (B1165640) in the presence of a weak base like potassium bicarbonate (KHCO₃) to form their corresponding acetate (B1210297) esters, which are then analyzed by GC. nih.gov Similarly, chloroacetic anhydride can be used for chloroacetylation. oup.com For more specialized applications, reagents like ferrocenecarboxylic acid chloride can be used to label phenols with an iron atom for highly selective detection. acs.org In synthetic chemistry, the phenolic hydroxyl can be acylated using acid chlorides, such as in the reaction between 3,5-diiodosalicylic acid and an amine, where the acid is converted to its more reactive acid chloride in situ using phosphorus trichloride (B1173362) before reacting with the amine to form an amide linkage. nih.gov

| Reagent | Reaction Type | Application | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetylation | Analytical derivatization for GC analysis | nih.gov |

| Chloroacetic Anhydride | Chloroacetylation | Analytical derivatization for GC analysis | oup.com |

| DMEQ-COCl (3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone) | Esterification (Fluorescent Labeling) | Analytical derivatization for HPLC-fluorescence detection | researchgate.net |

| Ferrocenecarboxylic acid chloride | Esterification (Metal Labeling) | Analytical derivatization for GC with atomic emission detection | acs.org |

Beyond esterification, the phenolic hydroxyl group can be converted into other functional groups, or the aromatic ring itself can be functionalized to form various adducts and conjugates.

Silyl Ether Formation: For analytical purposes, silylation is a widely used technique to derivatize polar compounds like phenols. acs.org Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) react rapidly with the phenolic hydroxyl to form thermally stable and volatile trimethylsilyl (B98337) (TMS) ethers, which are ideal for gas chromatography-mass spectrometry (GC-MS) analysis. acs.orgnih.gov

Aminomethylation (Mannich Reaction): Phenols can undergo aminomethylation at the positions activated by the hydroxyl group. While not documented for this compound specifically, the closely related 2-chloro-4-phenylphenol (B167023) readily reacts with formaldehyde (B43269) and various secondary amines (such as morpholine, piperidine, and 1-methylpiperazine) to yield aminomethylated adducts. bch.roresearchgate.net The reaction introduces an aminomethyl group ortho to the phenolic hydroxyl, forming novel Mannich bases that can serve as synthetic intermediates. bch.roresearchgate.net

| Starting Phenol (B47542) | Amine Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-4-phenylphenol | Morpholine | Aminomethylated Adduct | bch.roresearchgate.net |

| 2-Chloro-4-phenylphenol | Piperidine | Aminomethylated Adduct | bch.roresearchgate.net |

| 2-Chloro-4-phenylphenol | 1-Methylpiperazine | Aminomethylated Adduct | bch.roresearchgate.net |

| 2-Chloro-4-phenylphenol | 1-Phenylpiperazine | Aminomethylated Adduct | bch.roresearchgate.net |

Other Adducts: Phenols, including halophenols and phenylphenols, can form solid, crystalline adducts with metal chelates of β-dicarbonyl compounds. google.com These reactions highlight the ability of the phenolic group to engage in hydrogen bonding and complex formation. Additionally, various pesticide residue definitions include their phenolic conjugates, indicating that in biological or environmental systems, these molecules can form adducts with sugars or sulfates. eurl-pesticides.eu

Oxidation and Reduction Chemistry of Chlorophenylphenols

Oxidation: Phenols are susceptible to oxidation, which can proceed via different mechanisms depending on the oxidant and reaction conditions. The oxidation of phenols typically involves the initial formation of a phenoxyl radical. researchgate.net These radicals can then dimerize or be further oxidized to form quinones. researchgate.net For example, the oxidation of 2,6-disubstituted phenols with reagents like cobalt-salcomine complexes can selectively yield benzoquinones and diphenoquinones. researchgate.net Electrochemical studies on related compounds provide insight into the oxidation potential. The oxidation potential for 3-chlorophenol (B135607) is approximately 0.99 V, while that for 3-phenylphenol (B1666291) is around 0.89 V. rsc.org This suggests that this compound would undergo oxidation under moderately strong oxidizing conditions. The electropolymerization of phenylphenols on an electrode surface is another example of an oxidative transformation. nih.gov

| Compound | Oxidation Potential (V vs. SHE) | Reference |

|---|---|---|

| 3-Phenylphenol | 0.894 | rsc.org |

| 4-Phenylphenol | 0.702 | rsc.org |

| 3-Chlorophenol | 0.993 | rsc.org |

| 4-Chlorophenol | 0.913 | rsc.org |

Reduction: The chloro substituent on the aromatic ring can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction is a key method for the selective synthesis of specific chlorophenol isomers from more highly chlorinated precursors. google.com The reaction is typically carried out using a catalyst (e.g., palladium on carbon) and a hydrogen source in an inert solvent. For other functional groups, standard reducing agents can be employed. For instance, a nitro group on a related chloro-bromo-phenol has been reduced to an amino group using reagents like reduced iron powder or stannous chloride. google.com

Advanced Analytical Techniques for Characterization of 3 Chloro 5 Phenylphenol

Chromatographic Separation Methods

Chromatography is essential for separating 3-Chloro-5-phenylphenol from complex mixtures, a critical step for accurate analysis. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for the analysis of volatile and semi-volatile compounds like chlorophenols due to its high resolution and sensitivity. chromatographyonline.com For effective GC analysis, the polarity of phenolic compounds is often reduced through derivatization, which also improves peak shape and thermal stability. chromatographyonline.com Common derivatization methods include acetylation using acetic anhydride (B1165640) or silylation. chromatographyonline.comoup.com

The analytical process involves injecting the derivatized sample into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. chromatographyonline.comtandfonline.com The column, often a long (e.g., 30 m) fused-silica tube with a non-polar stationary phase like 95% dimethyl–5% diphenyl polysiloxane, separates compounds based on their boiling points and affinity for the phase. tandfonline.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting ions by their mass-to-charge ratio, allowing for definitive identification. chromatographyonline.com GC-MS methods have been successfully developed for determining chlorophenols in diverse samples, including water, wood, and paper. oup.comnih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TRB-5MS) | tandfonline.com |

| Carrier Gas | Helium, 1 mL/min | chromatographyonline.com |

| Injector Mode | Splitless | chromatographyonline.comtandfonline.com |

| Injector Temperature | 270 °C | chromatographyonline.com |

| Derivatization | Acetylation or Silylation | chromatographyonline.comresearchgate.net |

| MS Ionization Mode | Electron Impact (EI), 70 eV | chromatographyonline.com |

| MS Detector | Quadrupole Mass Filter | chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds. nih.gov It is particularly well-suited for non-volatile or thermally unstable molecules. The most common mode for this analysis is reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. redalyc.orgnih.gov

The separation mechanism is based on the differential partitioning of analytes between the stationary and mobile phases. A gradient elution, typically involving a mixture of a weak acid (like acetic or phosphoric acid) in water and an organic solvent (such as acetonitrile (B52724) or methanol), is often employed to achieve efficient separation of complex mixtures of phenols. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. nih.govphcogres.com HPLC methods offer high resolution and reproducible determination, even for trace amounts of phenolic compounds. redalyc.org Recent advancements, including Ultra High-Pressure Liquid Chromatography (UHPLC), have further improved the speed and resolving power of these separations. nih.gov

| Component | Specification | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | phcogres.com |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | nih.gov |

| Detector | UV-Vis or Diode Array Detector (DAD) | nih.govphcogres.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | chromatographyonline.com |

| Column Temperature | Often controlled (e.g., 40°C) for reproducibility | phcogres.com |

Spectroscopic Identification and Structural Elucidation

Following separation, spectroscopic techniques are employed to confirm the identity and elucidate the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum would show distinct signals for the hydroxyl proton and each aromatic proton, with chemical shifts and coupling patterns revealing their relative positions. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule. bch.ro Spectra are typically recorded on high-field spectrometers (e.g., 400 MHz) using a deuterated solvent like dimethyl sulfoxide (B87167) (d₆-DMSO). bch.ro The chemical shifts provide evidence of the electronic environment, influenced by the hydroxyl, chloro, and phenyl substituents.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.8 | Complex multiplet patterns due to coupling between protons on both rings. |

| ¹H (Hydroxyl) | ~9.5 - 10.5 | Broad singlet, chemical shift is concentration and solvent dependent. bch.ro |

| ¹³C (Aromatic) | 110 - 160 | Distinct signals for each carbon, including those bearing H, Cl, OH, and the other ring. bch.ro |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. nih.gov The exact position and shape of this band are influenced by hydrogen bonding. nih.gov Characteristic C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region, while aromatic C-H and C=C stretching vibrations are observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. acs.org

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound (C₁₂H₉ClO), the theoretical composition can be calculated and compared against experimental values obtained from an elemental analyzer to confirm its identity and purity. bch.ro

| FTIR Spectroscopy | Elemental Analysis (C₁₂H₉ClO, Mol. Wt.: 204.65 g/mol) | ||

|---|---|---|---|

| Vibrational Mode | Frequency (cm⁻¹) | Element | Theoretical Mass % |

| O-H Stretch (phenolic) | ~3200-3600 (broad) | Carbon (C) | 70.43% |

| C-H Stretch (aromatic) | ~3000-3100 | Hydrogen (H) | 4.43% |

| C=C Stretch (aromatic) | ~1400-1600 | Chlorine (Cl) | 17.32% |

| C-O Stretch (phenolic) | ~1200-1300 | Oxygen (O) | 7.82% |

| C-Cl Stretch | ~600-800 |

Methodological Advancements in Trace Analysis of Chlorophenols

Detecting chlorophenols at trace levels (µg/L or sub-ppb) in environmental samples requires highly sensitive methods that often involve a preconcentration step. nih.govchromatographyonline.com Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used techniques for isolating and concentrating chlorophenols from aqueous matrices. mdpi.com

In SPME, a fused silica (B1680970) fiber coated with a suitable sorbent (e.g., chitosan-ZnO nanorod composite) is exposed to the sample, where analytes adsorb onto the coating. nih.gov The fiber is then thermally desorbed in the injector of a GC-MS system. chromatographyonline.com Recent innovations include electrochemically controlled in-tube SPME, which offers an automated, solvent-less, and inexpensive sample preparation method coupled with HPLC-UV detection, achieving detection limits in the 0.07–0.20 µg L⁻¹ range. rsc.org Other advanced techniques like high-capacity sorptive extraction (HiSorb) also provide high sensitivity for the analysis of chlorophenols and other contaminants in water. chromatographyonline.com These advancements in sample preparation, combined with powerful chromatographic and detection systems, enable the reliable monitoring of compounds like this compound at ultra-trace concentrations. rsc.org

Computational Chemistry and Structure Activity Relationship Sar Investigations of 3 Chloro 5 Phenylphenol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and intrinsic properties of molecules. imist.matandfonline.com These calculations provide a foundational understanding of a molecule's stability, reactivity, and potential interaction mechanisms at an electronic level. For 3-Chloro-5-phenylphenol, these methods can elucidate key parameters that govern its chemical and biological behavior.

Quantitative structure-property relationship (QSPR) models, often built using quantum mechanical calculations, are highly effective for pKa prediction. acs.org These models correlate calculated properties, such as the partial atomic charge on the phenolic oxygen and hydrogen atoms, with experimental pKa values for a series of related phenols. acs.org Methods combining semi-empirical quantum mechanics with machine learning have also shown excellent accuracy, with root-mean-square errors as low as 0.7–1.0 log units for diverse datasets. optibrium.com For complex phenols, DFT calculations that include explicit water molecules in the model to simulate solvation effects can provide highly accurate pKa predictions, often with a mean absolute error of less than 0.4 units. mdpi.com

By examining the pKa of parent and related compounds, the influence of the chloro and phenyl substituents can be inferred. The chloro group is electron-withdrawing, which stabilizes the phenolate (B1203915) anion and thus lowers the pKa (increases acidity). The phenyl group's effect is more complex but generally results in a slight increase in acidity compared to phenol (B47542) itself.

Table 1: Experimental pKa Values of Related Phenolic Compounds

| Compound | CAS Number | pKa Value | Reference |

|---|---|---|---|

| Phenol | 108-95-2 | 9.99 | rsc.org |

| 3-Chlorophenol (B135607) | 108-43-0 | 9.10 | unibo.it |

Based on these values, the pKa of this compound is expected to be lower than that of both phenol and 3-phenylphenol (B1666291), likely falling in the range of 8.8-9.2.

The electrochemical oxidation potential is a measure of the ease with which a compound can lose electrons. For phenols, this relates to their potential as antioxidants and their susceptibility to metabolic oxidation. The oxidation process typically involves the formation of a phenoxyl radical, and a lower oxidation potential indicates a higher propensity for oxidation. dss.go.th

Direct experimental data for this compound is not available in the provided search results, but the potential can be estimated from closely related compounds. rsc.org The oxidation potential is sensitive to substituents on the phenol ring; electron-donating groups generally lower the potential, while electron-withdrawing groups increase it. Studies show that the phenolate anion is oxidized more easily (at a lower potential) than the neutral phenol molecule. dss.go.th

Computational methods can calculate one-electron oxidation potentials (E1), though these theoretical values often require calibration against experimental data to achieve high accuracy. researchgate.net

Table 2: Experimental Oxidation Potentials of Related Phenolic Compounds

| Compound | Oxidation Potential (Eₚ in V vs. SHE) | Reference |

|---|---|---|

| 3-Chlorophenol | 0.993 | rsc.org |

| 3-Phenylphenol | 0.894 | rsc.org |

The data shows that a chloro-substituent (an electron-withdrawing group) at the meta-position increases the oxidation potential relative to a phenyl group. Therefore, the oxidation potential of this compound would likely be between that of 3-chlorophenol and 3-phenylphenol.

Molecular Modeling and Conformational Analysis

Conformational analysis is typically performed to identify the lowest energy conformer, which is assumed to be the most populated and biologically relevant structure. scispace.com For similar biaryl systems, such as 2,6-diarylthiophenols, X-ray crystallography and computational methods have shown that the aromatic rings are not coplanar. sdu.dk The dihedral angles are a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the rings.

Furthermore, molecular electrostatic potential (MESP) maps can be generated from the calculated electron density. tandfonline.comresearchgate.net These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying sites that are prone to electrophilic or nucleophilic attack. For substituted phenols, the most reactive sites are typically located near the oxygen atoms of the hydroxyl group. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with a specific property or biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the mechanisms of action. nih.govijsmr.in

The core principle of QSAR is that the activity of a molecule is a function of its structural, physicochemical, and electronic properties, which are quantified by molecular descriptors. jst.go.jpnih.gov For phenolic compounds, several classes of descriptors are crucial for building predictive models. researchgate.net

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is a key descriptor representing a compound's lipophilicity. It strongly influences membrane transport and hydrophobic interactions with proteins. jst.go.jp

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants, pKa values, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. jst.go.jpnih.govresearchgate.net These descriptors are related to a compound's reactivity and ability to participate in electronic interactions like hydrogen bonding and charge-transfer.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. researchgate.net Parameters like molecular weight, volume, and ovality can influence how well a molecule fits into a binding site. researchgate.net

In this compound, the phenyl group significantly contributes to its hydrophobicity (LogP), while the chloro substituent primarily exerts an electron-withdrawing effect, which is captured by electronic descriptors. QSAR models for the toxicity of phenols have shown a strong dependence on both hydrophobicity and electronic terms. jst.go.jp

Table 3: Key Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptors | Property Represented | Reference(s) |

|---|---|---|---|

| Hydrophobicity | LogP, LogD | Lipophilicity, membrane permeability | jst.go.jp, researchgate.net |

| Electronic | pKa, Hammett Constants, HOMO/LUMO Energy, Atomic Charges | Acidity, substituent effects, reactivity, redox potential | jst.go.jp, nih.gov, researchgate.net |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size | researchgate.net |

Once a set of relevant descriptors is calculated for a series of phenolic compounds with known activities (the "training set"), statistical methods are used to build a predictive model. longdom.org These models can then be used to estimate the activity of new or untested compounds like this compound.

Commonly used statistical techniques include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the activity to the most significant descriptors. longdom.org

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest are capable of modeling complex, non-linear relationships between structure and activity. ijsmr.inpsu.edu These methods have proven to be highly successful in developing accurate QSAR models for the cytotoxicity and antioxidant properties of phenols. ijsmr.in

These models are rigorously validated using internal and external test sets to ensure their statistical significance and predictive power. longdom.orgrsc.org For example, QSAR models have been successfully developed to predict the antioxidant activity, toxicity to various organisms, and other biological interactions of large sets of phenolic compounds. longdom.orgrsc.orgresearchgate.net By applying such a validated model, one could predict various functional properties of this compound based on its calculated molecular descriptors.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-diarylthiophenols |

| 3-chlorophenol |

| 3-phenylphenol |

| 4-Chlorophenol |

Advanced Research Applications of 3 Chloro 5 Phenylphenol in Specialized Chemical Disciplines

Role as a Synthetic Building Block

The reactivity of the phenol (B47542) group and the presence of the chloro- and phenyl- substituents make 3-Chloro-5-phenylphenol a valuable starting material and intermediate in the construction of more elaborate chemical structures.

Halogenated phenolic compounds are recognized as important intermediates for creating complex aromatic systems. The chlorine atom on the this compound ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. beilstein-journals.org This reactivity allows for the strategic diversification of the phenolic scaffold, enabling the synthesis of value-added chemicals that may be used in pharmaceuticals and other industrial products. rsc.org The phenolic hydroxyl group activates the aromatic system, while the chlorine atom provides a reactive site for substitution or coupling, making it a key building block for constructing larger, multi-functional molecules.

Phenolic compounds are frequently used as substrates in reactions designed to form heterocyclic structures. The Mannich reaction, a three-component condensation involving a compound with an acidic hydrogen (like a phenol), formaldehyde (B43269), and an amine, is a significant method for preparing various synthetic molecules, including heterocyclic ones. researchgate.netresearchgate.net For instance, research on the related compound 2-chloro-4-phenylphenol (B167023) has shown that it undergoes aminomethylation via the Mannich reaction to produce novel Mannich bases. researchgate.netbch.ro These resulting bases are valuable intermediates that can be used to prepare more complex heterocyclic scaffolds. researchgate.net This demonstrates a well-established synthetic route where chlorophenylphenols can serve as foundational molecules for building diverse heterocyclic systems.

Investigations in Agrochemical Science

The structural motifs present in this compound are found in various biologically active compounds, leading to its investigation in agrochemical applications, particularly as a fungicide and a component of herbicides.

While this compound itself is not a commercialized herbicide, its core structure is a component of more complex herbicidal agents. Compounds belonging to the 3-phenylisoxazoline-5-carboxamide class, which incorporate a phenyl group, are known to possess herbicidal properties. google.comgoogle.com The presence of a chloro-phenyl moiety is a common feature in many synthetic herbicides designed for broad-spectrum activity against harmful plants. google.comgoogle.com Research into new pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from starting materials like 2-chloronicotinic acid, has yielded compounds with significant herbicidal activity. nih.gov This suggests that the chlorinated aromatic structure is a key pharmacophore for designing new herbicidal molecules.

Studies have shown that phenylphenol derivatives, particularly those with chloro-substituents, possess significant fungistatic activity against a range of agriculturally important fungi. tandfonline.com Research conducted on various substituted phenylphenols has demonstrated that their ability to inhibit fungal growth is closely tied to their chemical structure. tandfonline.comtandfonline.com Factors such as the position and number of chlorine atoms influence the compound's reactivity, permeability, and potential for metabolic activation, which are all critical for its fungistatic effect. tandfonline.com For example, certain chloro-substituted phenylphenols have shown high toxicity against Piricularia oryzae, the fungus responsible for rice blast disease. tandfonline.com

The following table, derived from research on substituted phenylphenols, illustrates the structure-activity relationship against the fungus Botrytis cinerea. The fungistatic activity is presented as the molar concentration (x 10⁻⁵ M) required for 50% inhibition (I₅₀).

| Compound | Substituent Position | I₅₀ (x 10⁻⁵ M) for Botrytis cinerea |

| Phenylphenol | - | >100 |

| 4'-Chlorophenylphenol | 4' | 10.0 |

| 2-Chlorophenylphenol | 2 | 11.0 |

| 4-Chlorophenylphenol | 4 | 14.0 |

| 2',4'-Dichlorophenylphenol | 2',4' | 1.8 |

| 3',4'-Dichlorophenylphenol | 3',4' | 2.1 |

| 2,4'-Dichlorophenylphenol | 2,4' | 2.5 |

This table was generated based on data from related phenylphenol derivatives to illustrate structure-function relationships. tandfonline.com

Contributions to Materials Science and Polymer Chemistry

The phenolic and aromatic nature of this compound makes it a candidate monomer for the synthesis of high-performance polymers and other advanced materials. Phenylphenols, in general, are used as building blocks for polymers such as epoxy novolacs and resins. google.com

Furthermore, oxidative polymerization of phenols is a key method for producing poly(phenylene oxide) (PPO), a high-performance thermoplastic. Research on the polymerization of 4-phenoxyphenol (B1666991) using specialized catalysts has demonstrated the selective formation of poly(1,4-phenylene oxide), a crystalline polymer with a defined melting point. acs.org The reaction proceeds through the formation of a phenoxy radical intermediate, with the catalyst controlling the coupling reaction to favor the desired C-O bond formation over C-C bond formation. acs.org The presence of substituents on the phenol ring can influence the polymerization process and the properties of the resulting polymer. Therefore, this compound represents a potential monomer for creating functionalized PPO-type polymers with modified thermal stability, flame retardancy, or chemical resistance due to the incorporated chlorine atom.

Utility in Dye and Pigment Chemistry

The application of this compound as a direct precursor in the synthesis of commercial dyes and pigments is not extensively documented in publicly available scientific literature and patents. However, the structural motifs present in this compound—a chlorinated phenol and a biphenyl (B1667301) group—are found in various colorants. Phenolic compounds, in general, are crucial intermediates in dye chemistry, primarily serving as coupling components in the synthesis of azo dyes. evitachem.comlookchem.com

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants. mjbas.com Their synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich substrate, such as a phenol or an aniline (B41778) derivative. evitachem.com The hydroxyl group of the phenol activates the aromatic ring for electrophilic substitution, and the position of the azo coupling is directed by the existing substituents on the ring.

While specific research on this compound in this context is scarce, the utility of related chlorinated and phenyl-substituted phenols is well-established. For instance, various chlorophenols are used as intermediates in the production of dyes and pigments. ontosight.ai The presence of a chlorine atom can influence the final properties of the dye, such as its color, lightfastness, and affinity for certain fibers. Similarly, biphenyl structures are incorporated into some dye molecules to extend the conjugated system, which can shift the color to longer wavelengths and improve other performance characteristics.

An example of a related azo dye is 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol, which is synthesized from the diazotization of 2-chloroaniline (B154045) and its subsequent coupling with biphenyl-4-ol. evitachem.com This demonstrates the general synthetic route where a chlorinated aromatic amine and a phenylphenol derivative are used to create an azo dye. evitachem.com

The table below provides illustrative data for a generic azo dye derived from a substituted biphenyl-ol, showcasing typical information that would be relevant for such compounds. It is important to note that this data is representative of this class of dyes and not specific to a dye synthesized from this compound, for which specific data is not available.

| Property | Value | Significance |

|---|---|---|

| Color | Yellow-Orange | The visual color of the dye on a substrate. |

| Absorption Maximum (λmax) | 400-450 nm | The wavelength at which the dye shows maximum absorbance of light, which determines its color. |

| Molar Extinction Coefficient (ε) | ~25,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the dye absorbs light at λmax. Higher values indicate a more intense color. |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetone), insoluble in water. | Determines the suitable application method (e.g., disperse dyeing for polyester). |

| Lightfastness | Moderate to Good | The resistance of the dye to fading upon exposure to light. |

Future Perspectives and Emerging Research Avenues for 3 Chloro 5 Phenylphenol

Innovations in Sustainable Synthesis Strategies

The synthesis of substituted biphenyls is evolving, with a strong emphasis on green chemistry principles to reduce environmental impact. Future research into the synthesis of 3-Chloro-5-phenylphenol is expected to explore and adopt these innovative strategies, moving away from traditional methods that may involve harsh catalysts or organic solvents. nih.gov

One promising avenue is the expansion of mechanochemistry, such as ball milling, which has been successfully used for the alkylation of related compounds like 2-phenylphenol. acs.orgnih.gov This solvent-free approach can lead to high yields and purities, minimizing waste. acs.orgresearchgate.net Another area of innovation involves developing novel catalyst systems, including palladium nanoparticles or photocatalysis, which have shown utility in the synthesis of other polyfluorinated biphenyls and could be adapted for chlorinated analogues. acs.org Research is also likely to focus on one-pot protocols and catalyst-free multicomponent processes, which streamline synthesis and improve efficiency. nih.govarabjchem.org

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Synthesis Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | A solvent-free reaction conducted by grinding reagents together. | Reduced solvent waste, high efficiency, applicability at room temperature. | acs.orgnih.gov |

| Catalyst-Free Synthesis | Multicomponent reactions that proceed without a catalyst, often under solvent-free conditions. | Avoids use of potentially toxic or expensive metal catalysts. | nih.gov |

| Novel Catalyst Systems | Use of advanced catalysts like palladium nanoparticles or photocatalysts. | Can enable difficult cross-coupling reactions under milder conditions. | acs.org |

| One-Pot Synthesis via Boronates | In-situ generation of aryl boronates to streamline cross-coupling reactions. | Improved process efficiency, reduced purification steps. | arabjchem.org |

Elucidation of Novel Biotransformation Pathways

Understanding how microorganisms and metabolic systems transform this compound is crucial for assessing its environmental fate and biological activity. Research on similar compounds, such as other polychlorinated biphenyls (PCBs) and phenylphenols, provides a roadmap for future investigations. The microbial degradation of PCBs is known to occur through two primary routes: aerobic degradation involving oxidation and ring-cleavage, and anaerobic degradation characterized by reductive dechlorination. jst.go.jpresearchgate.netuth.gr

For this compound, future studies are expected to identify specific microbial consortia or fungal species capable of its degradation. researchgate.netresearchgate.net A key research question is whether the primary attack involves hydroxylation, dechlorination, or cleavage of the biphenyl (B1667301) structure. Studies on 3-Chlorobiphenyl (PCB 2) in human-relevant cell lines have shown that metabolism produces a complex mixture of hydroxylated, sulfated, and glucuronidated metabolites, indicating multiple active pathways. nih.govacs.org Furthermore, the formation of catechol and hydroquinone (B1673460) derivatives, as seen in the metabolism of ortho-phenylphenol, is a likely pathway that warrants investigation for this compound. nih.govtandfonline.com Identifying the specific enzymes, such as dioxygenases and hydrolases, responsible for these transformations will be a significant step forward. jst.go.jp

Advanced Characterization of Environmental Metabolites

Closely linked to biotransformation is the identification of the resulting metabolites in environmental matrices. The breakdown products of this compound may have their own distinct toxicological and persistence profiles. Future research will necessitate the use of advanced analytical techniques, particularly high-resolution mass spectrometry, to detect and characterize these often low-concentration metabolites in complex samples like soil and water. nih.govindustrialchemicals.gov.au

Based on studies of analogous compounds, a key area of focus will be the search for dechlorinated metabolites. The detection of dechlorinated products from 3-Chlorobiphenyl and other PCBs suggests this is a plausible and important degradation pathway in human-relevant models and the environment. nih.govacs.org Other potential metabolites that researchers will likely target include hydroxylated and dihydroxylated derivatives, as well as their subsequent conjugates (sulfates and glucuronides). nih.govnih.gov For example, the metabolism of ortho-phenylphenol is known to produce 2-phenylhydroquinone and 2,4'-dihydroxybiphenyl. nih.gov

Table 2: Predicted Environmental and Biological Metabolites of this compound

| Metabolite Class | Specific Example (Hypothetical) | Basis for Prediction (Analogous Compound) | Reference |

|---|---|---|---|

| Hydroxylated Metabolites | Chloro-dihydroxybiphenyl | Formation of 2-phenylhydroquinone from ortho-phenylphenol. | nih.govtandfonline.com |

| Dechlorinated Metabolites | Phenylphenol | Reductive dechlorination is a known pathway for PCBs. | researchgate.netuth.gr |

| Dechlorinated & Hydroxylated | Dihydroxybiphenyl | Detected in metabolism of 3-Chlorobiphenyl. | acs.org |

| Conjugated Metabolites | Chloro-phenylphenol glucuronide/sulfate (B86663) | Glucuronide and sulfate conjugates are major metabolites of phenylphenols and PCBs. | nih.govnih.gov |

| Ring-Cleavage Products | Chlorinated benzoic acid derivatives | A common end-product of the aerobic degradation pathway for PCBs. | jst.go.jputh.gr |

Computational Design of Enhanced Functionality

Computational chemistry and toxicology offer powerful predictive tools to accelerate research into this compound. Quantitative Structure-Activity Relationship (QSAR) models, in particular, are set to play a significant role. By correlating the structural features of a series of related phenols and biphenyls with their biological activity or toxicity, QSAR models can predict these properties for this compound and its derivatives. jst.go.jpscholarsresearchlibrary.com This approach can guide the synthesis of new analogues with enhanced desired functionalities (e.g., improved pesticidal activity) or reduced undesirable traits (e.g., lower toxicity to non-target organisms). nih.gov

Molecular dynamics simulations and Density Functional Theory (DFT) calculations are also emerging as crucial tools. These methods can provide insights into the conformational properties of the molecule, its interaction with biological receptors, and its molecular electrostatic potential, which can be linked to toxicity and reactivity. nih.govtandfonline.com For instance, computational studies on other chlorinated biphenyls have used these techniques to rationalize selective toxicity based on molecular shape and electronic properties. nih.gov Such in silico approaches can prioritize experimental studies, reducing time and resources.

Table 3: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| QSAR | Predict toxicity, biological activity, and environmental properties. | Guide the design of derivatives with optimized properties; reduce animal testing. | jst.go.jpscholarsresearchlibrary.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Analyze conformational flexibility and interactions with solvents or biological molecules. | Understand how the molecule behaves in different environments and binds to target sites. | nih.govmdpi.com |

| Density Functional Theory (DFT) | Calculate electronic properties like molecular electrostatic potential (MEP). | Correlate electronic structure with reactivity and toxicity. | nih.gov |

| Docking Studies | Simulate the binding of the molecule to specific enzyme active sites. | Identify potential biological targets and mechanisms of action. | nih.gov |

Multidisciplinary Research Approaches

Addressing the complex questions surrounding this compound requires integrated efforts from scientists in diverse fields. Future research will be most effective when it combines the expertise of synthetic chemists, environmental microbiologists, analytical chemists, toxicologists, and computational scientists. nih.govfrontiersin.org

For example, a comprehensive project might involve microbiologists identifying a bacterial strain that degrades the compound researchgate.net, followed by analytical chemists using advanced mass spectrometry to characterize the novel metabolic products. researchgate.net Concurrently, toxicologists could assess the biological effects of these newly identified metabolites, while computational chemists develop QSAR models to predict the toxicity of other potential, yet undiscovered, byproducts. scholarsresearchlibrary.com This synergistic approach ensures that knowledge gaps are filled more efficiently, leading to a holistic understanding of the compound's lifecycle—from its synthesis to its ultimate environmental fate and biological impact. Such collaborations are essential for developing robust risk assessments and informing the design of safer, next-generation chemical alternatives. frontiersin.org

Q & A

Basic Questions

Q. What safety protocols are essential for handling 3-Chloro-5-phenylphenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (11–13 mil thickness) for routine handling, which provide a breakthrough time of 1 hour. For spills or prolonged exposure, butyl rubber gloves (>4-hour breakthrough) are recommended .

- Respiratory Protection : No respiratory equipment is typically needed under standard conditions. In emergencies, NIOSH-approved respirators with organic vapor/acid gas cartridges should be used .

- Storage : Store in a cool, dry area away from food/feed. Ensure proper ventilation and avoid incompatibles (e.g., strong oxidizers) .

- First Aid : For skin contact, wash thoroughly with water. If ingested, seek immediate medical attention and rinse mouth .

Q. Which analytical techniques are validated for quantifying this compound in environmental matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile derivatives; use polar capillary columns (e.g., DB-5) and electron ionization for fragmentation pattern confirmation .

- High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile samples. Employ C18 reverse-phase columns with UV detection at 254 nm, calibrated using certified reference standards .

- Quality Control : Include blanks, spikes, and duplicates to validate recovery rates (target: 70–120%) and limit cross-contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental persistence of this compound?

- Methodological Answer :

- Systematic Review : Replicate literature searches using databases (PubMed, TOXCENTER) with keywords like "this compound AND (degradation OR half-life)" and apply inclusion criteria (e.g., peer-reviewed studies, standardized testing protocols) .

- Meta-Analysis : Compare half-life values across studies (e.g., soil vs. aquatic systems) using weighted averages. Adjust for confounding variables (pH, organic carbon content) .

- Experimental Validation : Conduct microcosm studies under controlled conditions (OECD 307 guidelines) to measure degradation kinetics and identify rate-limiting factors (e.g., microbial activity) .

Q. What experimental designs are optimal for assessing acute toxicity in aquatic organisms?

- Methodological Answer :

- Model Organisms : Use Daphnia magna (OECD 202) or zebrafish (Danio rerio) embryos (OECD 236) for standardized endpoints (mortality, immobilization) .

- Exposure Regimens : Test concentrations in geometric series (e.g., 0.1–10 mg/L) with 48–96-hour exposure periods. Include solvent controls (e.g., acetone <0.1% v/v) .

- Endpoint Analysis : Calculate LC50 values using probit or log-logistic regression. Assess sublethal effects (e.g., oxidative stress biomarkers like glutathione peroxidase) via spectrophotometry .

Q. How can synthesis methods for this compound be optimized to enhance yield and purity?

- Methodological Answer :

- Route Selection : Compare Friedel-Crafts alkylation (using phenol and chlorobenzene with AlCl₃ catalyst) vs. Ullmann coupling (Cu-mediated aryl chloride coupling). Monitor reaction efficiency via TLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity via melting point (77–82°C) and HPLC (>98% area) .

- Scale-Up Considerations : Optimize stirring rate and temperature control to minimize side products (e.g., di- or tri-substituted derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.